The presence of the pyrrolo[2,3-b]pyridine core structure suggests potential applications in medicinal chemistry. This core structure is found in various biologically active molecules, including some with antitumor activity []. The alkyne functional group ((trimethylsilyl)ethynyl) could be a site for further chemical modification to target specific biological processes. However, further research is needed to determine the specific properties and potential applications of this molecule.
Scientific databases and publications can be searched for information on tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Here are some resources you can explore:
tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound characterized by its unique pyrrolo[2,3-b]pyridine framework. This compound is notable for incorporating a tert-butyl ester and a trimethylsilyl ethynyl group, which contribute to its chemical reactivity and potential applications in various fields. The molecular formula of this compound is C₁₈H₂₄N₂O₂Si, with a molecular weight of 328.49 g/mol .
Research indicates that tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exhibits potential biological activities. Preliminary studies suggest it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological investigations. Its interaction with specific enzymes or receptors could modulate biological pathways, contributing to its therapeutic potential .
The synthesis of tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step procedures:
This compound has numerous applications across various fields:
Interaction studies have shown that tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can bind to various biological targets. These interactions may lead to changes in enzyme activity or receptor signaling pathways, highlighting its potential as a lead compound for drug development. Further studies are necessary to elucidate its precise mechanisms of action and therapeutic efficacy .
Several compounds share structural similarities with tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Here are some notable examples:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | C₁₃H₁₆N₂O₂ | Different core structure and substituents |
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | C₁₄H₁₈N₂O₃ | Hydroxymethyl group instead of trimethylsilyl ethynyl |
1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate | C₁₅H₁₉N₂O₄ | Dicarboxylic acid structure instead of carboxylate |
These compounds exhibit variations in their substituents and core structures, leading to differences in their chemical reactivity and potential applications. The unique combination of functional groups in tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate distinguishes it from these similar compounds, potentially enhancing its utility in medicinal chemistry and material science applications .